Chemical properties of propyl pyruvate
Chemical properties of propyl pyruvate
An In-depth Technical Guide to the Chemical Properties of Propyl Pyruvate
Introduction
Propyl pyruvate (propyl 2-oxopropanoate) is an organic compound classified as an α-keto ester.[1] It is structurally derived from pyruvic acid, a key intermediate in cellular metabolism, through the esterification of the carboxylic acid group with propanol.[1] Propyl pyruvate is recognized for its characteristic sweet, caramellic, and floral aroma, leading to its use as a flavoring agent in the food industry.[2][3][4][5] Beyond its sensory properties, the chemical functionalities of propyl pyruvate—specifically the ketone and ester groups—govern its reactivity and physical characteristics, making it a subject of interest for researchers in organic synthesis and drug development. This guide provides a comprehensive overview of the chemical and physical properties of propyl pyruvate, detailed experimental protocols, and relevant biochemical context for scientific and professional audiences.
Chemical and Physical Properties
The physicochemical properties of propyl pyruvate have been determined through various experimental and computational methods. These properties are crucial for its application, handling, and analysis.
General and Physical Properties
Propyl pyruvate is a colorless to pale yellow liquid at standard temperature and pressure.[1][2][3][4] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow clear liquid | [1][2][3][4] |
| Boiling Point | 168-170 °C at 760 mmHg | [1][3][4][5] |
| Density | 1.012-1.020 g/cm³ at 20 °C | [1][2][3][4] |
| Refractive Index | 1.406-1.414 at 20 °C | [1][2][3][4] |
| Flash Point | 61.11 °C (142.00 °F) TCC | [3][4][6] |
| Vapor Pressure | 1.54 mmHg at 25 °C (estimated) | [3][4][6] |
Molecular and Structural Properties
The molecular structure of propyl pyruvate consists of a pyruvate core with a propyl ester group.[1] This structure dictates its molecular weight, polarity, and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Exact Mass | 130.062994177 Da | [1][2] |
| IUPAC Name | propyl 2-oxopropanoate | [1][2] |
| CAS Number | 20279-43-0 | [1][2] |
| Topological Polar Surface Area | 43.4 Ų | [1][2] |
| Rotatable Bond Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
Solubility and Partitioning
The solubility of propyl pyruvate is a critical factor in its application, particularly in biological and formulation contexts.
| Property | Value | Reference |
| Solubility in Water | Practically insoluble | [1][2][3] |
| Solubility in Ethanol | Soluble | [1][2][3] |
| logP (Octanol/Water Partition Coefficient) | 0.58 - 0.860 (estimated) | [1][3][4] |
| XLogP3-AA | 0.9 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of propyl pyruvate.
-
Mass Spectrometry (MS): GC-MS analysis of propyl pyruvate shows characteristic fragmentation patterns, with a prominent peak at m/z 43.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the carbonyl (C=O) stretching frequencies of the ketone and ester functional groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of propyl pyruvate by identifying the chemical shifts and coupling constants of the propyl and pyruvate moieties.[2]
Experimental Protocols
This section details methodologies for the synthesis of pyruvate esters and the determination of key physical and chemical properties.
Synthesis of Pyruvate Esters via Oxidation of Lactate Esters
A common method for synthesizing pyruvate esters is the oxidation of their corresponding lactate esters.[7] The following protocol is a representative procedure adapted for the synthesis of propyl pyruvate from propyl lactate.
Workflow for Synthesis of Propyl Pyruvate
Caption: A generalized workflow for the synthesis and purification of propyl pyruvate.
Materials:
-
Propyl lactate
-
Potassium permanganate (KMnO₄)
-
Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
-
Magnesium sulfate (MgSO₄), saturated aqueous solution
-
Petroleum ether (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a thermometer, combine a saturated aqueous solution of magnesium sulfate, petroleum ether, propyl lactate, and sodium dihydrogen phosphate dihydrate.[8]
-
Oxidation: Cool the mixture to approximately 15 °C using an ice-water bath. While stirring vigorously, add powdered potassium permanganate in portions over 25-30 minutes, maintaining the temperature at 15 °C.[8]
-
Reaction Monitoring: Continue stirring for an additional 2-3 hours after the addition of permanganate is complete. The reaction progress can be monitored by TLC or GC analysis.
-
Workup: Filter the reaction mixture to remove the manganese dioxide precipitate. Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with additional portions of petroleum ether. Combine all organic extracts.[8]
-
Drying and Evaporation: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.[8]
-
Purification: Purify the crude propyl pyruvate by distillation under reduced pressure.[8]
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as NMR, IR, and GC-MS.
Determination of Physical Properties
-
Boiling Point: The boiling point is determined by distillation at atmospheric pressure (760 mmHg) using standard laboratory distillation apparatus. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.
-
Density/Specific Gravity: Density is measured at a specified temperature (e.g., 20 °C) using a pycnometer or a digital density meter. Specific gravity is the ratio of the density of the substance to the density of a reference substance (typically water) at the same temperature.[3][4]
-
Refractive Index: The refractive index is measured at a specified temperature (e.g., 20 °C) using a refractometer, typically at the sodium D-line (589 nm).[3][4]
Quantitative Analysis via Enzymatic Assay
The concentration of pyruvate can be determined specifically using an enzymatic assay involving D-lactate dehydrogenase (D-LDH).[9]
Principle: D-LDH catalyzes the reduction of pyruvate to D-lactate, with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the amount of pyruvate in the sample.[9]
(D-LDH) Pyruvic acid + NADH + H⁺ → D-lactic acid + NAD⁺[9]
Procedure Outline:
-
Sample Preparation: Prepare aqueous samples, diluting as necessary to bring the pyruvate concentration within the linear range of the assay (typically 0.3 to 40 µg per assay).[9] For propyl pyruvate, a saponification step to hydrolyze the ester to pyruvate would be required prior to the assay.
-
Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer), NADH solution, and D-LDH enzyme solution.
-
Assay: In a cuvette or microplate well, combine the buffer, sample solution, and NADH solution. Measure the initial absorbance (A₁) at 340 nm.
-
Reaction Initiation: Add the D-LDH solution to start the reaction.
-
Final Reading: After the reaction is complete (approximately 3-5 minutes), measure the final absorbance (A₂) at 340 nm.[9]
-
Calculation: The concentration of pyruvate is calculated based on the change in absorbance (ΔA = A₁ - A₂) and the molar extinction coefficient of NADH at 340 nm.
Metabolic Context of the Pyruvate Moiety
While propyl pyruvate itself is not a central metabolite, its core chemical structure, pyruvate, is a critical hub in cellular metabolism. Understanding the metabolic fate of pyruvate provides essential context for researchers in drug development and toxicology, as esterase activity in vivo can release pyruvate from the parent compound.
Pyruvate is the end product of glycolysis and occupies a central position linking glycolysis, the citric acid cycle (Krebs cycle), gluconeogenesis, fatty acid synthesis, and fermentation pathways.
Central Role of Pyruvate in Metabolism
Caption: The central metabolic role of pyruvate as a link between major catabolic and anabolic pathways.
Conclusion
Propyl pyruvate is a well-characterized α-keto ester with defined physical, chemical, and spectroscopic properties. Its synthesis is achievable through standard organic chemistry protocols, and its quantification can be performed using established enzymatic methods. While its primary application is as a flavoring agent, the central role of its pyruvate core in metabolism warrants consideration in any biochemical or pharmaceutical application. This guide provides foundational technical information for researchers and professionals working with or developing applications for propyl pyruvate and related compounds.
References
- 1. Buy Propyl pyruvate | 20279-43-0 [smolecule.com]
- 2. Propyl pyruvate | C6H10O3 | CID 523918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. propyl pyruvate, 20279-43-0 [thegoodscentscompany.com]
- 4. parchem.com [parchem.com]
- 5. yl.cnreagent.com [yl.cnreagent.com]
- 6. guidechem.com [guidechem.com]
- 7. Ethyl pyruvate - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. epraise.com.tw [epraise.com.tw]
